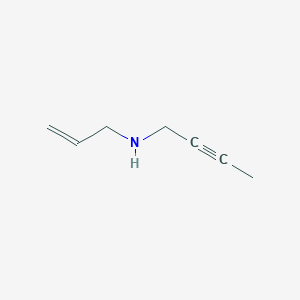
1-(3,5-Dibromothiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromo-2-thiophenyl)-1-propanone is a chemical compound characterized by a thiophene ring substituted with bromine atoms and a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromo-2-thiophenyl)-1-propanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-thiophenylpropanone using bromine in the presence of a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective addition of bromine atoms at the 3 and 5 positions of the thiophene ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dibromo-2-thiophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 1-(3,5-dibromo-2-thiophenyl)-1-propanoic acid.
Reduction: Reduction reactions can lead to the formation of 1-(3,5-dibromo-2-thiophenyl)-1-propanol.
Substitution: The bromine atoms on the thiophene ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: 1-(3,5-dibromo-2-thiophenyl)-1-propanoic acid
Reduction: 1-(3,5-dibromo-2-thiophenyl)-1-propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromo-2-thiophenyl)-1-propanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
1-(3,5-Dibromo-2-thiophenyl)-1-propanone can be compared with other thiophene derivatives, such as 2,5-dibromothiophene and 3,3-dibromo-2,2-bithiophene. These compounds share structural similarities but differ in their substitution patterns and potential applications. The uniqueness of 1-(3,5-dibromo-2-thiophenyl)-1-propanone lies in its specific functional groups and reactivity profile, which make it suitable for certain applications that other thiophene derivatives may not be.
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromothiophene
3,3-Dibromo-2,2-bithiophene
2,3-Dibromothiophene
This comprehensive overview provides a detailed understanding of 1-(3,5-dibromo-2-thiophenyl)-1-propanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H6Br2OS |
|---|---|
Molekulargewicht |
298.00 g/mol |
IUPAC-Name |
1-(3,5-dibromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Br2OS/c1-2-5(10)7-4(8)3-6(9)11-7/h3H,2H2,1H3 |
InChI-Schlüssel |
YPSFJSDLDOJUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(S1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


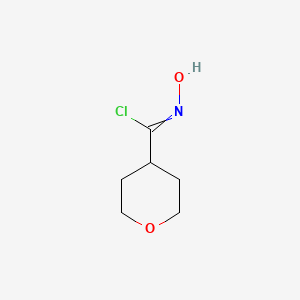
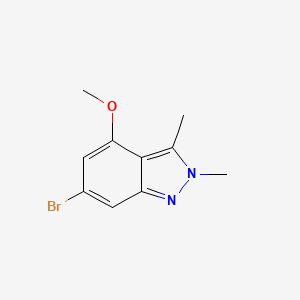
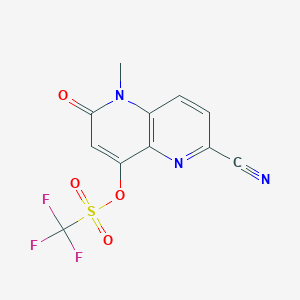
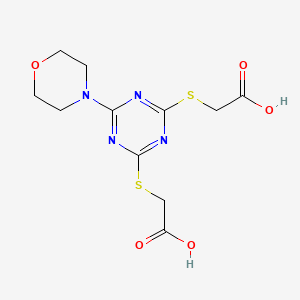
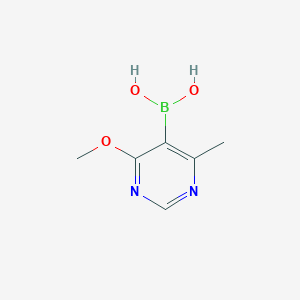
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
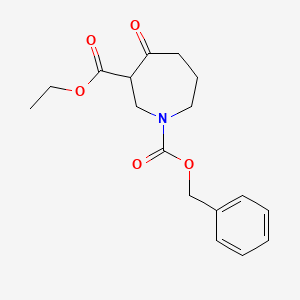


![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)


![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
